Tetradecaneperoxoic acid

Description

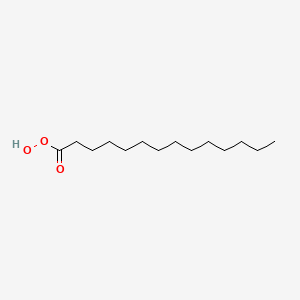

Tetradecaneperoxoic acid (CAS No. 19816-73-0, molecular formula C₁₄H₂₈O₃) is a long-chain peroxoic acid characterized by a 14-carbon alkyl group and a peroxo (-O-O-) functional group. Peroxoic acids are derivatives of carboxylic acids where the hydroxyl group is replaced by a peroxo group, conferring strong oxidizing properties. This compound is primarily utilized in organic synthesis and industrial processes requiring controlled oxidation . Its extended hydrocarbon chain influences its solubility, stability, and reactivity compared to shorter-chain analogs, making it suitable for applications in non-polar environments.

Properties

CAS No. |

19816-73-0 |

|---|---|

Molecular Formula |

C14H28O3 |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

tetradecaneperoxoic acid |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)17-16/h16H,2-13H2,1H3 |

InChI Key |

GWUNZLSWZMWKSN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OO |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OO |

Other CAS No. |

19816-73-0 |

Synonyms |

peroxytetradecanoic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethaneperoxoic Acid

Ethaneperoxoic acid (CAS No. 61116-07-2, C₂H₄O₃) is a short-chain peroxoic acid. Key differences include:

- Molecular Weight : 92.05 g/mol (vs. 244.37 g/mol for tetradecaneperoxoic acid), impacting volatility and diffusion rates.

- Solubility : Higher water solubility due to its shorter chain, whereas this compound is more lipophilic.

- Stability : Ethaneperoxoic acid is less thermally stable and often requires stabilization in mixtures with acetic acid and hydrogen peroxide .

- Applications : Used in bleaching and disinfection due to rapid reactivity, unlike this compound, which is employed in specialized organic synthesis.

Regulatory and Environmental Considerations

This highlights the need for evaluating environmental and health impacts of peroxoic acids, particularly long-chain variants.

Data Table: Comparative Properties

Research Findings and Industrial Relevance

- Reactivity : this compound’s long chain reduces its reactivity in polar solvents but enhances compatibility with organic substrates, enabling selective oxidation in synthetic chemistry.

- Synthetic Utility: Compared to ethaneperoxoic acid, it minimizes side reactions in non-aqueous systems due to lower electrophilicity .

- Safety : Peroxoic acids generally require careful handling due to peroxide instability; longer chains may reduce explosion risks but increase persistence in ecosystems.

Q & A

Q. What are the optimal experimental conditions for synthesizing tetradecaneperoxoic acid with high purity?

Methodological Answer: Synthesis typically involves controlled peroxidation of tetradecane derivatives under low-temperature, acidic conditions. Key parameters include reactant stoichiometry (e.g., hydrogen peroxide-to-substrate ratio), catalyst selection (e.g., sulfuric acid or enzymatic peroxidases), and reaction time. Purification via fractional crystallization or column chromatography is critical to isolate the peroxide bond without decomposition. Characterization should include FTIR (peroxide O-O stretch at ~800 cm⁻¹) and NMR (δ 2.5–3.5 ppm for adjacent protons) .

Q. How does this compound stability vary under different storage conditions?

Methodological Answer: Stability studies require controlled environments to assess thermal, photolytic, and oxidative degradation. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Variables like solvent polarity (e.g., aqueous vs. anhydrous organic matrices) and antioxidant additives (e.g., BHT) should be systematically evaluated. Kinetic modeling (Arrhenius plots) can predict shelf-life .

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

Methodological Answer: Combine chromatographic (GC-MS, HPLC-UV) and spectroscopic methods (NMR, FTIR) for structural confirmation. Quantification via iodometric titration or LC-MS/MS is preferred for peroxides due to their sensitivity to redox interference. Differential scanning calorimetry (DSC) can assess thermal decomposition risks .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in selective oxidation reactions?

Methodological Answer: Computational studies (DFT or MD simulations) can model transition states and electron transfer pathways. Experimental validation via isotopic labeling (e.g., ¹⁸O in peroxide bonds) and kinetic isotope effects (KIE) helps distinguish radical vs. ionic mechanisms. Compare reactivity with shorter-chain peroxides to identify steric/electronic influences .

Q. How can contradictory data on this compound’s catalytic activity in oxidation reactions be reconciled?

Methodological Answer: Conduct meta-analyses of published datasets to identify variables such as solvent polarity, substrate accessibility, or trace metal contaminants. Design controlled experiments isolating these factors (e.g., chelating agents to remove metal ions) and apply statistical tools (ANOVA, PCA) to quantify their impact .

Q. What are the decomposition pathways of this compound under aerobic vs. anaerobic conditions?

Methodological Answer: Use mass spectrometry (HRMS/MS) to track decomposition intermediates. Compare pathways in inert (N₂) vs. oxygen-rich environments to differentiate radical chain reactions from hydrolytic cleavage. Kinetic studies under varied pH and temperature conditions can elucidate rate-determining steps .

Q. How can predictive models improve the safety profile of this compound in large-scale applications?

Methodological Answer: Develop QSPR (Quantitative Structure-Property Relationship) models correlating molecular descriptors (e.g., bond dissociation energy, lipophilicity) with thermal stability or explosivity. Validate using calorimetric data (e.g., ARC) and machine learning algorithms to prioritize safer derivatives .

Q. What experimental challenges arise when scaling up this compound synthesis from lab to pilot scale?

Methodological Answer: Address heat dissipation and mixing efficiency using scaled-down simulations (e.g., microreactors). Optimize solvent recovery systems to minimize peroxide accumulation. Pilot-scale safety protocols should include real-time monitoring (e.g., Raman spectroscopy) and hazard operability (HAZOP) assessments .

Notes on Research Design

- Data Contradiction Analysis : Always cross-validate findings using orthogonal methods (e.g., spectroscopic vs. chromatographic data) and report confidence intervals for reproducibility .

- Literature Gaps : Prioritize recent studies (post-2020) on peroxide stabilization techniques, as older literature may overlook advanced catalytic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.